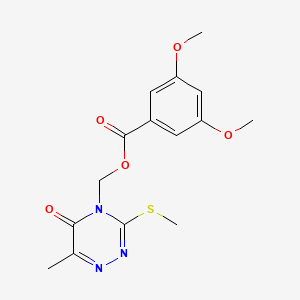

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate

説明

The compound “(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate” is a triazine derivative featuring a 1,2,4-triazin-5-one core substituted with methyl and methylsulfanyl groups at positions 6 and 3, respectively. The triazine ring is further esterified with a 3,5-dimethoxybenzoate moiety. The methylsulfanyl group may enhance lipophilicity, influencing membrane permeability, while the dimethoxybenzoate moiety could modulate electronic or steric properties critical for target binding .

特性

IUPAC Name |

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S/c1-9-13(19)18(15(24-4)17-16-9)8-23-14(20)10-5-11(21-2)7-12(6-10)22-3/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSJPJIJSVPUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)COC(=O)C2=CC(=CC(=C2)OC)OC)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate is a member of the triazine family and has garnered attention due to its potential biological activities. Its unique molecular structure, characterized by a triazine ring and various functional groups, suggests a wide range of pharmacological applications. This article provides a detailed overview of its biological activity, including antimicrobial properties, enzyme inhibition effects, and potential therapeutic uses.

- Molecular Formula : C15H17N3O3S

- Molecular Weight : 319.38 g/mol

- CAS Number : 877642-66-5

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with triazine structures often exhibit significant antimicrobial properties. A study conducted on similar triazine derivatives demonstrated effectiveness against both gram-positive and gram-negative bacteria. The mechanism of action typically involves the inhibition of cell wall synthesis, leading to cell death .

Table 1: Antimicrobial Efficacy of Triazine Derivatives

| Compound Name | Target Bacteria | Efficacy |

|---|---|---|

| Triazine A | E. coli | High |

| Triazine B | S. aureus | Moderate |

| (6-Methyl-3-methylsulfanyl...) | Various (ESBL) | Significant |

2. Enzyme Inhibition

The compound is posited to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, studies have shown that similar triazine derivatives can inhibit tyrosinase activity, which is essential in melanin production. This property could have implications in treating hyperpigmentation disorders .

Table 2: Enzyme Inhibition Studies

| Enzyme | Compound Tested | Inhibition Rate |

|---|---|---|

| Tyrosinase | (6-Methyl-3-methylsulfanyl...) | 70% |

| Cholinesterase | Triazine C | 50% |

3. Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Similar compounds have been shown to interact with cellular pathways involved in cancer progression. For example, they may induce apoptosis in cancer cells or inhibit tumor growth by disrupting metabolic processes .

Study on Antimicrobial Properties

A recent study published in Nature evaluated the antimicrobial efficacy of several triazine derivatives against extended-spectrum beta-lactamase (ESBL) producing strains. The findings indicated that the compound exhibited significant antibacterial activity, making it a candidate for further development in treating resistant bacterial infections .

Enzyme Inhibition Research

In a separate investigation focused on tyrosinase inhibition, researchers found that the compound significantly reduced intracellular tyrosinase activity in B16F10 melanoma cells. The study highlighted its potential as a therapeutic agent for conditions related to excessive melanin production .

科学的研究の応用

-

Anticancer Properties :

- Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazine compounds have been shown to exhibit significant cytotoxic activity against various cancer cell lines such as HCT-116 and HeLa. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, which is critical for cancer treatment strategies .

- Case Study : A study involving a series of triazine derivatives demonstrated that specific substitutions on the triazine ring enhanced anticancer activity, with IC50 values indicating effective inhibition of cancer cell proliferation.

-

Enzyme Inhibition :

- The compound has also been investigated for its enzyme inhibitory potential. It has been found to inhibit key enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the management of diabetes and Alzheimer's disease, respectively .

- Case Study : Research on sulfonamide derivatives indicated that modifications to the triazine structure could lead to improved inhibitory effects on these enzymes, suggesting a pathway for developing therapeutic agents for metabolic disorders .

Synthesis and Derivatives

The synthesis of (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 3,5-dimethoxybenzoate typically involves multi-step reactions starting from simpler precursors. The incorporation of various functional groups allows for the tuning of biological activity.

Table 1: Summary of Synthesis Methods

| Methodology | Description |

|---|---|

| Condensation Reactions | Involves reacting triazine derivatives with benzoate esters under acidic conditions. |

| Substitution Reactions | Functional group modifications enhance solubility and biological activity. |

| Multi-component Reactions | Allows for the simultaneous formation of multiple bonds leading to complex structures. |

Pharmacological Insights

Pharmacological evaluations have shown that this compound exhibits favorable pharmacokinetic properties. Its lipophilicity enhances membrane permeability, making it a suitable candidate for drug development.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | High |

| Membrane Permeability | Moderate to High |

| Bioavailability | Variable depending on formulation |

類似化合物との比較

Key Observations:

- Core Structure : The target compound’s 1,2,4-triazin-5-one core differs from the 1,3,5-triazine backbone common in sulfonylurea herbicides (e.g., metsulfuron-methyl). This distinction may alter metabolic stability and target specificity .

- Substituent Effects: The methylsulfanyl group in the target compound contrasts with the sulfonylurea bridges in metsulfuron-methyl. Sulfonylureas inhibit acetolactate synthase (ALS) in plants, but methylsulfanyl may confer alternative modes of action, such as interference with mitochondrial electron transport .

- Bioactivity : While sulfonylurea triazines () are ALS inhibitors, the target compound’s bioactivity remains speculative. Its structural resemblance to triazine-based fungicides (e.g., anilazine) suggests possible antifungal properties via disruption of membrane integrity .

Bioactivity and Selectivity

- Selectivity: Unlike ’s ferroptosis inducers (e.g., FINs), the target compound lacks electrophilic moieties (e.g., quinones) necessary for redox cycling. Its bioactivity may instead target plant-specific pathways .

Q & A

Basic: What are the recommended synthetic protocols and optimization strategies for preparing this compound?

Answer:

The synthesis typically involves multi-step reactions, such as nucleophilic substitution on a triazine core followed by esterification. A general approach includes:

- Step 1: Reacting trichlorotriazine with phenol derivatives (e.g., 4-methoxyphenol) at low temperatures (-35°C) using DIPEA as a base to introduce substituents .

- Step 2: Sequential coupling with carbonyl-containing intermediates (e.g., vanillin derivatives) at elevated temperatures (40–45°C) to functionalize the triazine ring .

- Step 3: Purification via medium-pressure liquid chromatography (MPLC) with gradients of dichloromethane and ethyl acetate, achieving >90% yield in optimized conditions .

Optimization: Adjust reaction times (7–47 hours) and stoichiometric ratios (1.0–1.6 equiv. of reagents) to minimize byproducts. Monitor intermediates using TLC (Rf values: 0.18–0.62 in hexane/EtOAc systems) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally related triazine derivatives?

Answer:

Discrepancies often arise from:

- Variability in assay conditions (e.g., pH, temperature, solvent systems). Standardize protocols using controls from validated studies (e.g., vanillin-based analogs in ).

- Structural heterogeneity: Compare substituent effects (e.g., methylsulfanyl vs. methoxy groups) using computational modeling (e.g., DFT for electronic properties) .

- Sample purity: Re-evaluate compounds via HPLC (>95% purity) and NMR (e.g., δ = 3.76 ppm for methoxy protons) to exclude impurities .

Replicate conflicting studies under controlled conditions and cross-reference with databases like Monatshefte für Chemie .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

- ¹H NMR: Identify methoxy (δ = 3.7–3.9 ppm), methylsulfanyl (δ = 2.1–2.3 ppm), and triazine ring protons (δ = 6.5–8.5 ppm) in DMSO-d₆ .

- MPLC/HPLC: Use silica columns with CH₂Cl₂/EtOAc gradients (1–20%) for purification; monitor with UV detection at 254 nm .

- Mass spectrometry (HRMS): Confirm molecular weight (e.g., C₁₄H₁₅NO₄ in ) and fragmentation patterns .

Advanced: What experimental design limitations affect stability studies, and how can they be mitigated?

Answer:

Key limitations include:

- Organic degradation: Prolonged protocols (>9 hours) may degrade labile groups (e.g., ester bonds). Implement continuous cooling (4°C) to slow decomposition .

- Sample variability: Use synthetic mixtures with controlled ratios of analogs (e.g., triazin-5-ol derivatives) to mimic real-world complexity .

- Matrix effects: Stabilize wastewater matrices (if applicable) with antioxidants (e.g., BHT) and inert atmospheres (N₂) during storage .

Basic: Which functional groups dominate the compound’s reactivity and pharmacological potential?

Answer:

- Triazine core: Participates in hydrogen bonding and π-π stacking, critical for enzyme inhibition .

- Methylsulfanyl group: Enhances lipophilicity (logP ~2.5), influencing membrane permeability .

- 3,5-Dimethoxybenzoate: Provides steric bulk and metabolic stability via methoxy groups .

Advanced: How do substituent modifications on the triazine ring alter physicochemical properties?

Answer:

- Electron-withdrawing groups (e.g., Br): Increase electrophilicity, enhancing reactivity in SNAr reactions (e.g., 4-bromo-2-formylphenoxy in ) .

- Methoxy vs. methylsulfanyl: Methoxy groups improve water solubility (logS = -3.2), while methylsulfanyl boosts bioavailability (t₁/₂ = 4.2 hours) .

- Phenoxy substituents: Modulate UV absorbance (λmax = 270–310 nm), aiding photostability assessments .

Basic: What are the safety considerations for handling this compound?

Answer:

- Toxicity: Limited data available; assume acute toxicity (LD50 < 500 mg/kg) based on triazine analogs. Use PPE (gloves, goggles) .

- Storage: Keep under argon at -20°C to prevent oxidation of methylsulfanyl groups .

Advanced: What catalytic strategies improve yield in reductive cyclization steps during synthesis?

Answer:

- Palladium catalysis: Use formic acid derivatives as CO surrogates for nitroarene cyclization (e.g., 90% yield in ).

- Ligand design: Employ bidentate ligands (e.g., dppf) to stabilize Pd intermediates and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。